

Development of Novel Anticancer Agents from 1H-Indole-Carbohydrazides: Application Notes and Protocols

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Compound of Interest

Compound Name: 1H-indole-7-carbohydrazide

Cat. No.: B1298938

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Disclaimer: While the query specified the development of anticancer agents from **1H-indole-7-carbohydrazide**, a comprehensive literature search did not yield specific published studies on the synthesis and anticancer evaluation of derivatives from this particular isomer. However, the indole carbohydrazide scaffold is a well-established pharmacophore in anticancer drug discovery, with extensive research available on the closely related 1H-indole-2-carbohydrazide and 1H-indole-3-carbohydrazide isomers.

This document will, therefore, serve as a representative guide, providing detailed application notes and protocols based on the development of novel anticancer agents from these extensively studied indole-2 and indole-3-carbohydrazide derivatives. The principles, experimental methodologies, and data analysis techniques described herein are directly applicable to the investigation of derivatives from the **1H-indole-7-carbohydrazide** scaffold.

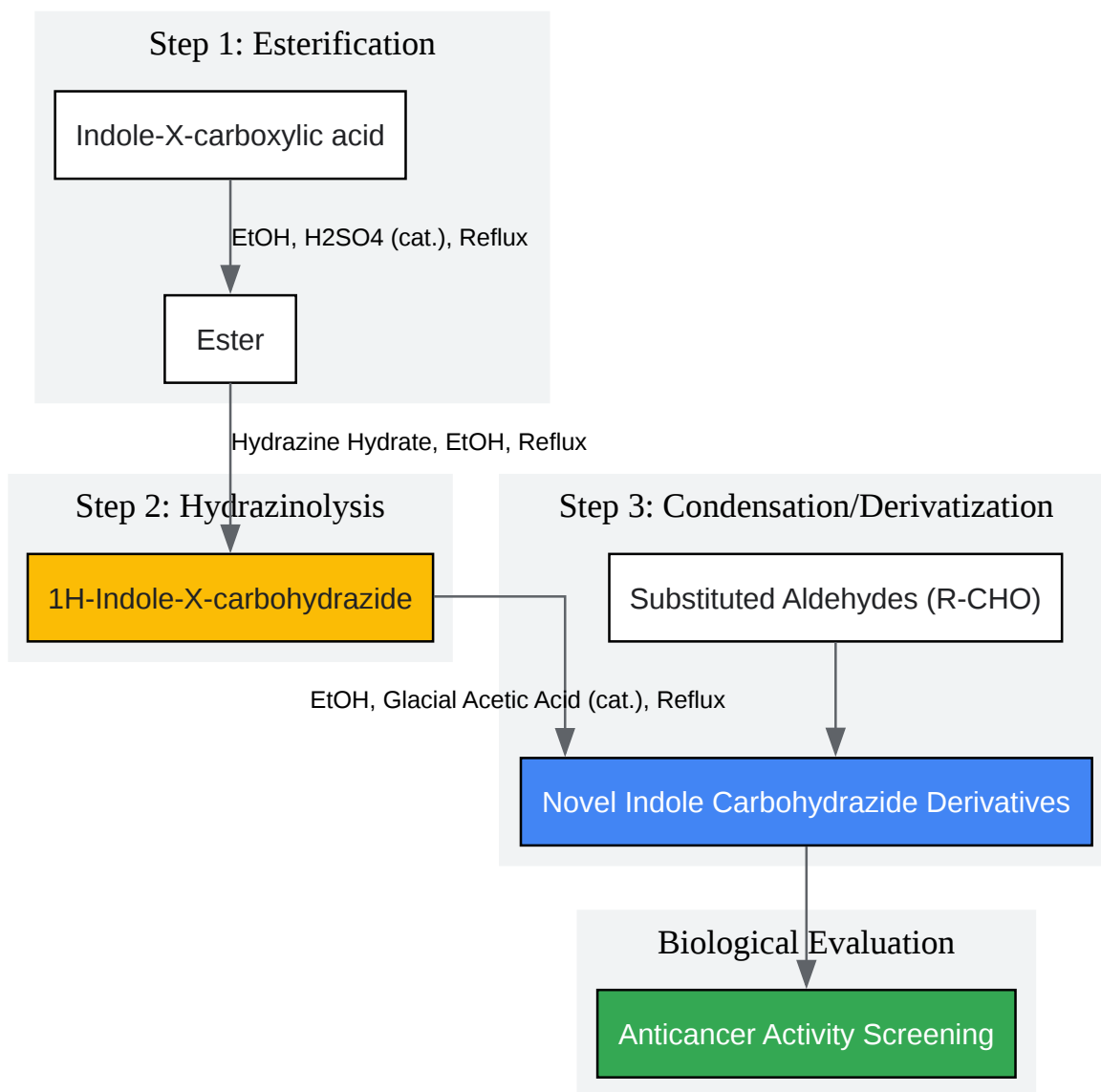
Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including potent anticancer properties.^{[1][2][3]} The incorporation of a carbohydrazide moiety at various positions on the indole ring creates versatile intermediates for the synthesis of diverse heterocyclic systems. These derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines through multiple mechanisms of action, such as tubulin polymerization inhibition, caspase activation, and disruption of angiogenesis.^{[1][4][5]}

This application note provides an overview of the synthesis, in vitro evaluation, and mechanistic studies of novel anticancer agents derived from 1H-indole-carbohydrazides.

Synthetic Strategy: From Indole to Bioactive Derivatives

A common and effective strategy for synthesizing novel anticancer agents from 1H-indole-carbohydrazides involves a multi-step process beginning with the corresponding indole carboxylic acid. The general workflow involves the esterification of the indole carboxylic acid, followed by hydrazinolysis to yield the key 1H-indole-carbohydrazide intermediate. This intermediate is then typically condensed with a variety of substituted aldehydes or other electrophilic reagents to generate a library of derivatives.



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Caption: General synthetic workflow for novel indole carbohydrazide derivatives.

Quantitative Data Summary: In Vitro Cytotoxicity

The synthesized derivatives are typically screened against a panel of human cancer cell lines to determine their cytotoxic potential. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure of a compound's potency.

Table 1: Cytotoxicity of Indole-2-Carbohydrazide Derivatives

| Compound | Target/Mechanism | Cancer Cell Line | IC50 / LC50 (μM) | Reference |
|-----------------------|-------------------|---------------------|------------------|-----------|
| 6i | Tubulin Inhibitor | COLO 205 (Colon) | 0.071 | [1] |
| SK-MEL-5 (Melanoma) | 0.075 | [1] | | |
| MDA-MB-435 (Melanoma) | 0.259 | [1] | | |
| MDA-MB-231 (Breast) | 0.16 | [1] | | |
| 6j | Tubulin Inhibitor | MDA-MB-231 (Breast) | 4.13 | [1] |
| 4e | Apoptosis Inducer | MCF-7 (Breast) | 0.57 | [2] |
| HCT116 (Colon) | 1.95 | [2] | | |
| A549 (Lung) | 3.49 | [2] | | |
| 24f | VEGFR-2 Inhibitor | HCT116 (Colon) | 8.1 (GI50) | [5] |
| SW480 (Colon) | 7.9 (GI50) | [5] | | |

Table 2: Cytotoxicity of Indole-3-Carbohydrazide Derivatives

| Compound | Target/Mechanism | Cancer Cell Line | IC50 (μM) | Reference |
|-----------------|----------------------|----------------------|---------------|-----------|
| 4d (4-Cl) | Procaspase Activator | SW620 (Colon) | 0.011 - 0.001 | [4] |
| PC-3 (Prostate) | 0.011 - 0.001 | [4] | | |
| NCI-H23 (Lung) | 0.011 - 0.001 | [4] | | |
| 4f (4-NO2) | Procaspase Activator | SW620 (Colon) | 0.011 - 0.001 | [4] |
| PC-3 (Prostate) | 0.011 - 0.001 | [4] | | |
| NCI-H23 (Lung) | 0.011 - 0.001 | [4] | | |
| 4g-i (2-OH) | Procaspase Activator | SW620, PC-3, NCI-H23 | 0.56 - 0.83 | [4] |

Experimental Protocols

Protocol 4.1: General Synthesis of 1H-Indole-2-carbohydrazide (Intermediate)

- Esterification: A solution of 1H-indole-2-carboxylic acid in absolute ethanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for 8-12 hours. After cooling, the solvent is evaporated under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The resulting ethyl 1H-indole-2-carboxylate is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated.
- Hydrazinolysis: The crude ethyl 1H-indole-2-carboxylate is dissolved in ethanol. Hydrazine hydrate (80-99%) is added in excess, and the reaction mixture is refluxed for 12-24 hours.[1] The completion of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield 1H-indole-2-carbohydrazide.

Protocol 4.2: Synthesis of (E)-N'-benzylidene-1H-indole-carbohydrazide Derivatives

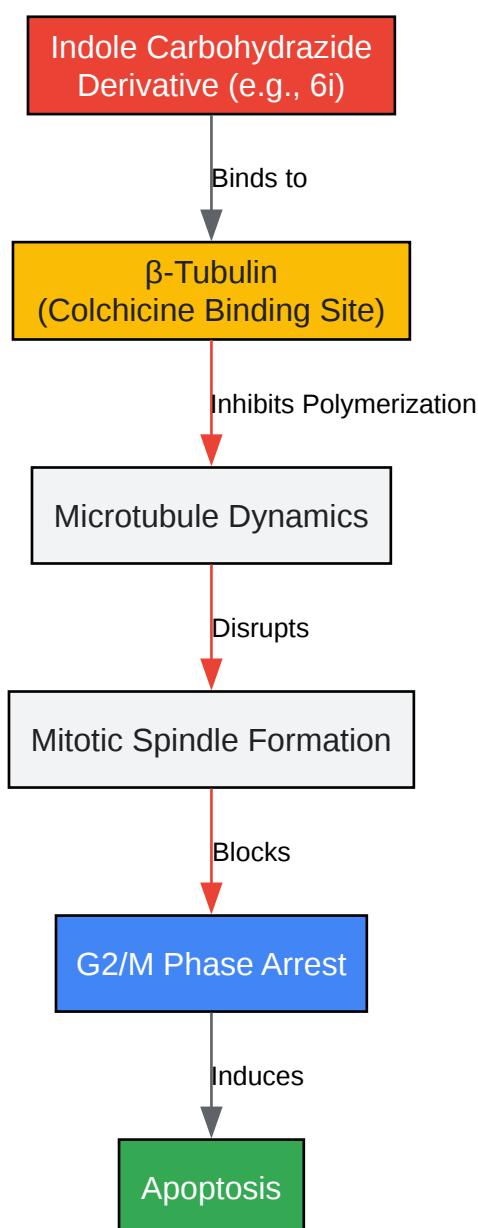
- A mixture of 1H-indole-carbohydrazide (1 mmol) and a substituted aromatic aldehyde (1 mmol) is dissolved in absolute ethanol.
- A few drops of glacial acetic acid are added as a catalyst.
- The mixture is refluxed for 4-8 hours.
- The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature.
- The precipitated product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to afford the pure derivative.[6]

Protocol 4.3: In Vitro Cytotoxicity Assay (MTT Assay)

- **Cell Seeding:** Human cancer cells (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
- **Compound Treatment:** The synthesized compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are prepared in the culture medium. The cells are treated with various concentrations of the compounds and incubated for 48-72 hours.
- **MTT Addition:** After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
- **Formazan Solubilization:** The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader.
- **IC₅₀ Calculation:** The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability versus the compound concentration.[2]

Signaling Pathway and Mechanism of Action

Several indole carbohydrazide derivatives exert their anticancer effects by targeting the microtubule network, which is crucial for cell division. These agents can bind to tubulin, inhibiting its polymerization and disrupting the formation of the mitotic spindle. This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).



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Caption: Mechanism of tubulin inhibition by indole carbohydrazide derivatives.

Further mechanistic studies can include:

- Cell Cycle Analysis: Using flow cytometry to confirm the G2/M phase arrest.[1]
- Apoptosis Assays: Annexin V/PI staining to detect and quantify apoptotic cells.[2]
- Tubulin Polymerization Assays: In vitro assays to directly measure the inhibitory effect on tubulin assembly.
- Molecular Docking: Computational studies to predict the binding mode of the derivatives to their target protein, such as the colchicine binding site of tubulin.[1]

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